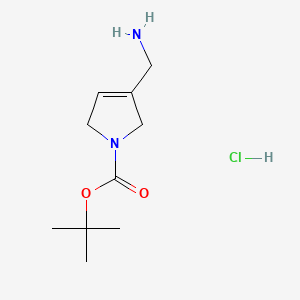

tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride

Description

tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride is a bicyclic pyrrole derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an aminomethyl substituent at the 3-position of the partially saturated pyrrole ring. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C10H19ClN2O2 |

|---|---|

Molecular Weight |

234.72 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h4H,5-7,11H2,1-3H3;1H |

InChI Key |

KWIKKFDAQUDRSO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Common starting materials include N-Boc-2,5-dihydro-1H-pyrrole-1-carboxylate (tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate), which can be synthesized from N-Boc-diallylamine via cyclization.

- Aminomethylation at the 3-position is achieved through functional group transformations such as reductive amination or nucleophilic substitution on suitable intermediates.

Representative Synthetic Route from Patent Literature

According to a Chinese patent (EP3015456A1), a practical method involves:

| Step | Reaction Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Treatment of protected pyrrolidine precursors with lithium diisopropylamide (LDA) at −78 °C | Generation of enolate intermediate | Not specified |

| 2 | Addition of formic acetic anhydride slowly at −78 °C | Formylation of the enolate | Not specified |

| 3 | Quenching with acetic acid and aqueous workup | Isolation of intermediate aldehyde | Not specified |

| 4 | Treatment with trifluoroacetic acid (TFA) in methylene chloride at 5 °C, stirring at 25 °C | Boc deprotection or further functional group manipulation | 75.6% yield for related intermediates |

| 5 | Final purification by column chromatography | Isolation of pure tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride | ~70-95% overall yield reported for similar compounds |

This method emphasizes mild conditions, cheap raw materials, and high yields compared to older methods using toxic reagents such as 9-BBN or sodium cyanide.

Alternative Methods and Improvements

- Earlier methods involved the use of 9-borabicyclo[3.3.1]nonane (9-BBN) for hydroboration steps but suffered from low yields (46-56%) and operational difficulties.

- Newer methods avoid toxic borane reagents and use milder bases and acylating agents for better scalability.

- The use of lithium diisopropylamide (LDA) for enolate generation, followed by formylation and Boc protection/deprotection steps, is now preferred for commercial synthesis.

Protection and Salt Formation

- The Boc group (tert-butoxycarbonyl) is introduced early to protect the pyrrole nitrogen during functionalization.

- The hydrochloride salt is typically formed by treatment of the free amine with hydrochloric acid in an organic solvent, enhancing compound stability and handling.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | N-Boc-2,5-dihydro-1H-pyrrole-1-carboxylate or derivatives |

| Key Reagents | Lithium diisopropylamide (LDA), formic acetic anhydride, trifluoroacetic acid (TFA), HCl |

| Reaction Conditions | Low temperature (-78 °C) for enolate formation and formylation; room temperature for deprotection |

| Yield Range | 70–95% for intermediate steps; overall yield depends on purification |

| Advantages | Mild conditions, inexpensive reagents, scalable, avoids toxic borane reagents |

| Challenges | Requires low-temperature control, careful quenching, and purification |

Analytical and Characterization Data (Supporting Preparation)

- NMR Spectroscopy : Characteristic signals for Boc tert-butyl groups (~1.4–1.5 ppm), aminomethyl protons (~2.8–3.3 ppm), and pyrrole ring protons (4.5–4.7 ppm) confirm structure.

- Mass Spectrometry : Molecular ion peaks consistent with the protected pyrrolidine structure.

- Purity : Typically >95% by HPLC or NMR assay after purification.

- Physical Properties : The compound is usually isolated as a colorless to pale yellow solid or oil with good stability as the hydrochloride salt.

Summary and Recommendations for Synthesis

- The most practical and efficient synthesis of This compound involves starting from N-Boc-protected pyrrole derivatives.

- Use of LDA for enolate formation and mild acylation reagents under low temperatures provides high yields and purity.

- Avoid older methods involving toxic borane reagents for better safety and scalability.

- Final isolation as the hydrochloride salt improves compound handling and storage.

- Careful temperature control and purification steps are critical for optimal yield and quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a probe to study enzyme-substrate interactions and other biochemical processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may be used in the design and synthesis of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. The tert-butyl group provides steric protection, enhancing the compound’s stability and reactivity. The molecular pathways involved may include nucleophilic addition and substitution reactions, where the compound forms covalent bonds with electrophilic centers .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*Data for the target compound is inferred; experimental values are unavailable in the provided evidence.

- IR Spectroscopy : The target’s hydrochloride salt would exhibit broad N–H stretches (~2500–3000 cm⁻¹) for NH₃⁺Cl⁻, contrasting with the neutral Boc-protected amines in 10a–e (sharp N–H ~3263 cm⁻¹) .

- NMR: The aminomethyl group in the target would show distinct CH₂NH₂ signals (δ ~2.5–3.5 ppm for CH₂; δ ~8–9 ppm for NH₃⁺), whereas 10a–e display indole aromatic protons (δ ~6.9–8.0 ppm) .

Research Findings and Limitations

- The target compound’s simpler structure compared to 10a–e allows for versatile derivatization but may reduce target specificity.

- Synthetic routes for the target likely differ from CuCl₂-catalyzed methods used for 10a–e, necessitating optimization for scale-up.

- Limitation : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

Tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride is a compound belonging to the pyrrole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C10H19ClN2O2

- Molecular Weight : 234.72 g/mol

- IUPAC Name : tert-butyl 3-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate;hydrochloride

- Canonical SMILES : CC(C)(C)OC(=O)N1CC=C(C1)CN.Cl

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound acts as a nucleophile, participating in chemical reactions by donating electron pairs. Its structural features allow it to engage in nucleophilic addition and substitution reactions, forming covalent bonds with electrophilic centers in biological systems, which can lead to modulation of enzyme activity or receptor binding.

Biological Activity Overview

Research has indicated that compounds similar to tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole derivatives exhibit various biological activities:

- Antitumor Activity : Studies have shown that related pyrrole compounds can inhibit the growth of cancer cell lines by interacting with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions can disrupt signaling pathways critical for tumor growth and proliferation .

- Antimicrobial Properties : Pyrrole derivatives have been explored for their antimicrobial potential. Their ability to penetrate bacterial membranes and inhibit essential cellular processes makes them candidates for developing new antibiotics.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study focusing on pyrrole derivatives, researchers synthesized various compounds and assessed their ability to inhibit the proliferation of cancer cell lines. One derivative demonstrated significant inhibition of tumor growth in vivo, suggesting that structural modifications can enhance antitumor efficacy. The study utilized molecular docking techniques to predict interactions with target proteins, confirming the potential for these compounds as therapeutic agents against specific cancers .

Comparative Analysis with Similar Compounds

A comparison with other pyrrole derivatives highlights the unique properties of this compound:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl 3-(aminomethyl)benzylcarbamate | Moderate antitumor activity |

| Tert-butyl 2-(aminomethyl)-1-azepanecarboxylate | Limited antimicrobial properties |

| Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate | High enzyme inhibition potential |

Q & A

Basic: What are the optimized synthetic routes for tert-butyl 3-(aminomethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate hydrochloride, and how can purity be validated?

Answer:

The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and salt formation. For example:

- Step 1 : Cyclocondensation of precursors (e.g., tert-butyl esters with aminomethyl-pyrrolidine intermediates) under inert atmosphere .

- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in ethanol) to improve stability .

- Purity Validation : Use HPLC with UV detection (C18 column, acetonitrile/water gradient) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6 as solvent). Monitor residual solvents by GC-MS .

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement :

- Protocol : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Collect data at 100 K.

- Analysis : Confirm the stereochemistry of the dihydro-pyrrole ring and the aminomethyl group’s spatial orientation. Compare bond lengths/angles with DFT-optimized structures .

Advanced: How do computational methods (e.g., MD simulations) predict the compound’s interaction with biological targets?

Answer:

- Target Selection : Prioritize receptors with binding pockets for pyrrolidine/amine motifs (e.g., GPCRs or kinases) .

- Methodology :

- Perform molecular docking (AutoDock Vina) to identify binding poses.

- Run 100-ns MD simulations (AMBER22) to assess stability of ligand-receptor complexes. Monitor RMSD and hydrogen-bond occupancy .

- Validation : Cross-check with SPR (surface plasmon resonance) to measure binding affinity (KD) .

Advanced: How to address contradictory bioactivity data across studies (e.g., varying IC50 values in enzyme inhibition assays)?

Answer:

Contradictions may arise from assay conditions or impurities. Mitigate via:

- Standardization : Use identical buffer pH (e.g., Tris-HCl pH 7.4) and enzyme concentrations .

- Orthogonal Assays : Validate inhibition via fluorescence polarization (FP) and calorimetry (ITC) .

- Impurity Profiling : Quantify by-products (e.g., hydrolyzed tert-butyl groups) using LC-MS .

Advanced: What strategies enable structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Analog Design : Replace the tert-butyl group with cyclopropyl or benzyl (see analogs in ). Modify the aminomethyl group to guanidine for enhanced basicity.

- SAR Workflow :

- Synthesize analogs via parallel chemistry (e.g., Ugi reaction for diversity ).

- Test in functional assays (e.g., cAMP modulation for GPCR targets).

- Correlate activity with steric/electronic parameters (Hammett σ values, logP) .

Basic: What spectroscopic techniques are essential for characterizing intermediates during synthesis?

Answer:

- FT-IR : Confirm tert-butyl C=O stretch (~1675 cm<sup>-1</sup>) and NH2 bend (~1600 cm<sup>-1</sup>) .

- NMR : Use DEPT-135 to distinguish CH2 (aminomethyl) and CH (pyrrolidine) signals. Assign diastereotopic protons via COSY .

- MS : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> (e.g., m/z 273.2 calculated for C11H21N2O2Cl<sup>+</sup>) .

Advanced: How can kinetic studies elucidate degradation pathways under physiological conditions?

Answer:

- Experimental Design :

- Incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 24, 48 hrs).

- Analyze degradation products via LC-MS/MS .

- Mechanistic Insight : Identify hydrolysis of the tert-butyl ester (major pathway) or oxidation of the dihydro-pyrrole ring .

Advanced: What crystallographic challenges arise when resolving polymorphs of this hydrochloride salt?

Answer:

- Challenge : Multiple crystal forms due to conformational flexibility of the dihydro-pyrrole ring .

- Solution : Screen crystallization conditions (e.g., solvent polarity, cooling rates). Use synchrotron radiation for high-resolution data. Refine disorder models in SHELXL .

Basic: How to validate the compound’s stability in long-term storage for biological assays?

Answer:

- Storage Conditions : -20°C under argon, desiccated.

- Stability Testing :

- Monthly HPLC checks for purity.

- TGA/DSC to monitor thermal decomposition thresholds (>150°C indicates robust stability) .

Advanced: How does isotopic labeling (e.g., <sup>15</sup>N) aid in studying metabolic fate in vitro?

Answer:

- Synthesis : Incorporate <sup>15</sup>N at the aminomethyl group via reductive amination (<sup>15</sup>NH4Cl) .

- Tracking : Use LC-MS with SRM (selected reaction monitoring) to trace <sup>15</sup>N-labeled metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.